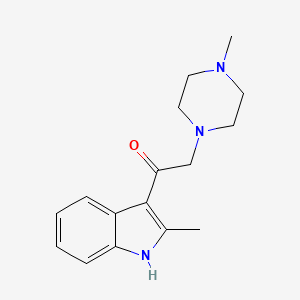

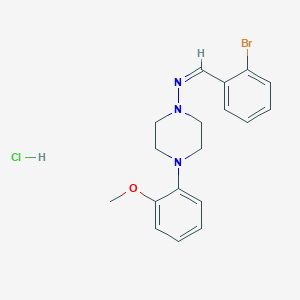

![molecular formula C17H17ClN4O4 B5545106 5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)

5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a broader class of chemicals that exhibit a range of biological activities and possess complex molecular structures, which are of significant interest in medicinal chemistry and pharmaceutical research due to their potential therapeutic benefits.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical processes, including the reaction of bromo-substituted pyrimidinediones with sodium alkoxides and nitropropane, yielding a variety of pyrimido[6, 1-c][1, 4]oxazine derivatives in excellent yields (Kinoshita et al., 1992). This method showcases the versatility and efficiency of synthesizing pyrimidine-based compounds.

Molecular Structure Analysis

Molecular structure determination, including the use of single-crystal X-ray diffraction and density functional theory (DFT), provides insight into the compound's geometry, electron distribution, and intermolecular interactions. For instance, Şahin et al. (2012) demonstrated the structural characterization of a closely related compound through extensive spectral studies and DFT optimization, highlighting the importance of hydrogen bonds and π...π interactions in crystal stabilization (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to a wide variety of structural motifs. The reactivity of such compounds under different conditions can yield novel derivatives with potentially interesting pharmacological properties. For example, the reaction of pyrimidinedione with thiourea and subsequent treatments have been reported to afford new structures, illustrating the compound's versatile chemistry (Kinosita et al., 1986).

Aplicaciones Científicas De Investigación

Chemical Reactions and Derivatives

- Kinoshita et al. (1989) investigated the reactions of various derivatives of 1, 3-oxazine-2, 4(3H)-diones, leading to several reaction products such as pyrimidines and acetoacetamides, demonstrating the compound's potential in chemical synthesis processes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Synthesis of Novel Compounds

- Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, indicating the utility of pyrimidinedione derivatives in the development of new chemical structures with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

- Al-Turkistani et al. (2011) demonstrated the synthesis of novel 5-alkyl-6-substituted uracils and related derivatives with significant antimicrobial activities, highlighting the compound's relevance in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).

Antibacterial Properties

- Fellahi et al. (1995) synthesized pyrimidine derivatives and tested them against human bacterial flora, demonstrating their potential as antibacterial agents (Fellahi, Dubois, Mandin, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1995).

Cryptococcus neoformans Growth Inhibition

- Fellah et al. (1996) showed that certain pyrimidine derivatives can selectively inhibit the growth of Cryptococcus neoformans, a pathogenic yeast, indicating their potential in antifungal therapy (Fellah, Mandin, Dubois, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1996).

Novel Heterocyclic Compounds Synthesis

- El-Agrody et al. (2001) developed novel triazolopyrimidine and pyrimidinone derivatives, showcasing the diverse applications of pyrimidinedione derivatives in synthesizing a variety of heterocyclic compounds (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

Cerebroprotective Effects

- Smith et al. (1997) investigated the cerebroprotective effects of a sodium channel antagonist related to pyrimidine derivatives, indicating their potential in stroke treatment (Smith, Hodges, Sowinski, Man, Leach, Sinden, Gray, & Meldrum, 1997).

Antimicrobial Activities

- Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, further emphasizing the role of pyrimidinedione derivatives in antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Fused Pyran Derivatives Synthesis

- Singh et al. (1996) conducted research on the synthesis of fused pyran derivatives, showing the compound's utility in organic chemistry and pharmaceutical synthesis (Singh, Singh, & Singh, 1996).

Anticancer Activity

- Lu Jiu-fu et al. (2015) synthesized a pyrazolopyrimidinamine derivative and found it to possess moderate anticancer activity, highlighting the potential of pyrimidinedione derivatives in cancer research (Lu Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).

Propiedades

IUPAC Name |

5-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O4/c1-20-16(25)11(9-19-17(20)26)7-14(23)21-5-6-22(15(24)10-21)13-4-2-3-12(18)8-13/h2-4,8-9H,5-7,10H2,1H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVFNKSBVXROIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

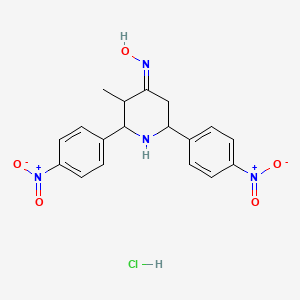

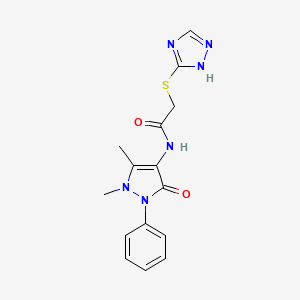

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

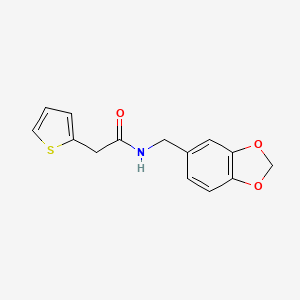

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)

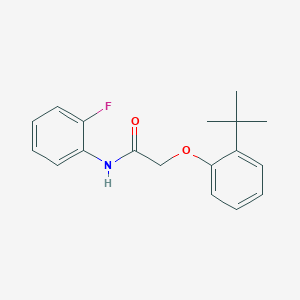

![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)